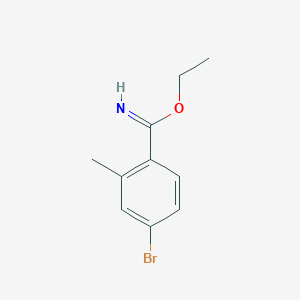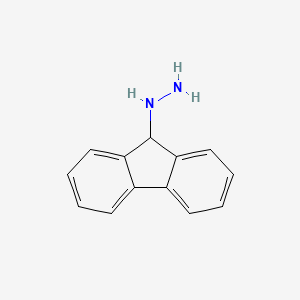
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The specific steps are as follows:
Condensation Reaction: Pyrrole is reacted with benzaldehyde and 4-pyridinecarboxaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.
Cyclization: The resulting product undergoes cyclization to form the porphyrin core.
Oxidation: The intermediate is then oxidized to form the final porphyrin derivative.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactors: Using large-scale reactors to carry out the condensation and cyclization reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.
化学反应分析
Types of Reactions
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced porphyrin derivatives.
Substitution: The phenyl and pyridyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins .
科学研究应用
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin has several scientific research applications:
Chemistry: Used as a model compound to study the properties of porphyrins and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in mimicking natural porphyrins like heme.
Medicine: Explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target cancer cells.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
作用机制
The mechanism of action of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin involves its ability to interact with light and other molecules. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can kill cancer cells. The molecular targets and pathways involved include cellular membranes and various biomolecules that are susceptible to oxidative damage .
相似化合物的比较
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Another synthetic porphyrin derivative with phenyl groups attached to the porphyrin core.
5,10,15,20-Tetra(4-pyridyl)porphyrin: A similar compound with pyridyl groups attached to the porphyrin core.
Uniqueness
This dual functionality makes it a versatile compound for various research and industrial applications .
属性
分子式 |
C42H28N6 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC 名称 |
5,10-diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-12-32(45-31)40(28-9-5-2-6-10-28)34-14-16-36(47-34)42(30-21-25-44-26-22-30)38-18-17-37(48-38)41(29-19-23-43-24-20-29)35-15-13-33(39)46-35/h1-26,45-46H |
InChI 键 |
RXIGYMUHRIJHQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=CC=C9)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
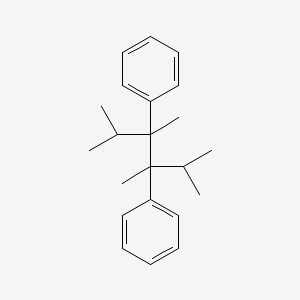
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)

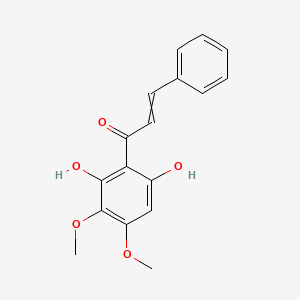
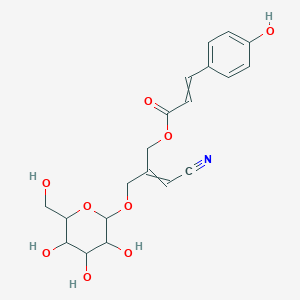
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
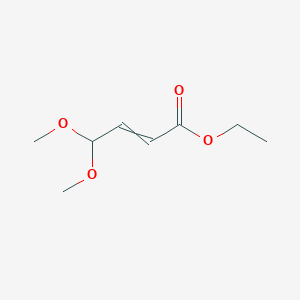
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)

